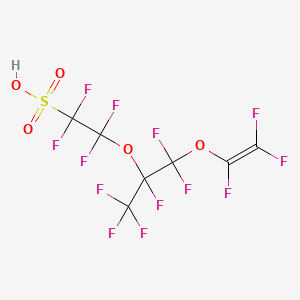
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane, also known as TFVEH, is a fluorinated compound that has gained interest in scientific research due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane is not fully understood. However, it is believed to interact with cell membranes and proteins due to its hydrophobic and fluorinated nature.
Biochemical and Physiological Effects:
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has been shown to have low toxicity and is not metabolized in the body. It has been investigated for its potential as a contrast agent for magnetic resonance imaging (MRI) due to its fluorinated nature. 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has also been shown to have anti-fouling properties, making it useful for coating biomedical implants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane is its unique fluorinated nature, which makes it useful for a variety of applications in scientific research. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane could focus on its potential as a contrast agent for MRI, as well as its use in the development of new lubricants and coatings for biomedical implants. Additionally, further investigation into its mechanism of action could provide insight into its potential as a therapeutic agent.
Synthesemethoden
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane can be synthesized through a two-step process. The first step involves the reaction of hexafluoropropane with trifluorovinyl alcohol to form 1-(trifluorovinyloxy)hexafluoropropane. The second step involves the reaction of 1-(trifluorovinyloxy)hexafluoropropane with sulfur trioxide to form 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane.
Wissenschaftliche Forschungsanwendungen
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has been used in scientific research as a fluorinated surfactant and as a building block for the synthesis of other fluorinated compounds. It has also been investigated for its potential as a lubricant and as a coating for biomedical implants.
Eigenschaften
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUAIQGEFIEHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892354 |
Source


|
| Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane | |
CAS RN |
29311-67-9 |
Source


|
| Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

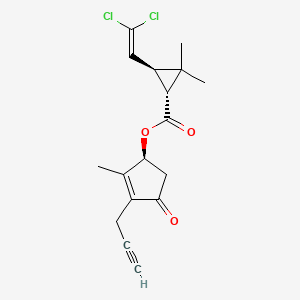



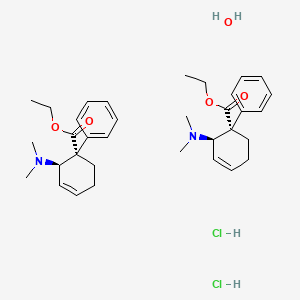
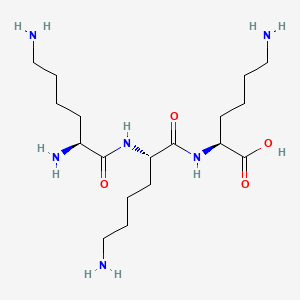

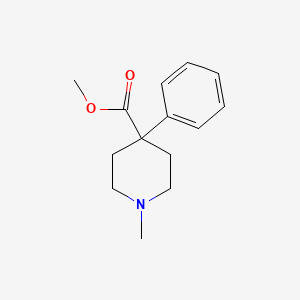
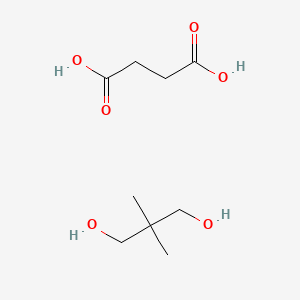
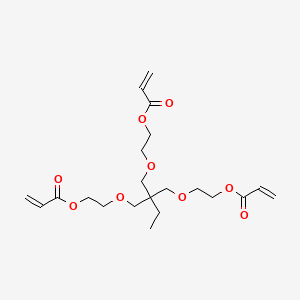
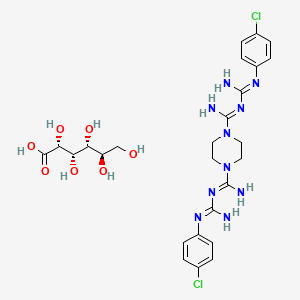

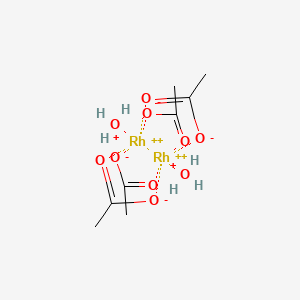
![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)